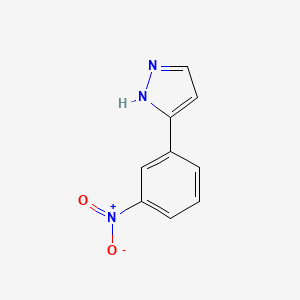

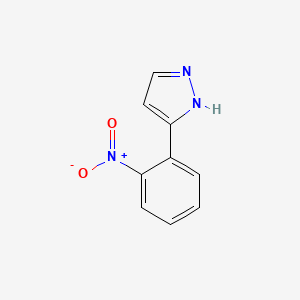

3-(2-硝基苯基)-1H-吡唑

描述

The compound "3-(2-Nitrophenyl)-1H-pyrazole" is a derivative of the pyrazole family, which is characterized by a 5-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of a nitro group at the phenyl ring attached to the third position of the pyrazole ring is a common feature among the compounds studied in the provided papers. These compounds are of interest due to their diverse chemical properties and potential applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of hydrazine with 1,3-dicarbonyl compounds or via the cyclization of chalcones. In the case of "3-(2-Nitrophenyl)-1H-pyrazole" derivatives, the synthesis methods vary. For instance, one paper describes a green, fast, and straightforward procedure for the synthesis of a related compound using a coupling reaction between a diazonium chloride and an aminopyrazole derivative . Another paper reports the preparation of new 3,5-diaryl-1H-pyrazoles from aryl methyl ketones, followed by cyclization with hydrazine monohydrate .

Molecular Structure Analysis

The molecular structure of these compounds has been extensively studied using experimental techniques such as X-ray diffraction (XRD), infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry. For example, the crystal and molecular structure of a related compound was confirmed by single crystal X-ray diffraction . The planarity of the pyrazoline ring and its orientation relative to the attached phenyl rings are notable features that influence the physical properties and reactivity of these molecules .

Chemical Reactions Analysis

The chemical reactivity of "3-(2-Nitrophenyl)-1H-pyrazole" derivatives can be inferred from their molecular structure. The presence of electron-withdrawing nitro groups can affect the electron density distribution within the molecule, potentially making it more reactive towards nucleophilic attack. The papers provided do not detail specific chemical reactions involving the title compound, but the synthesis methods and structural analyses suggest that these molecules could participate in various organic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure. The papers discuss the use of density functional theory (DFT) to optimize the geometry and predict vibrational frequencies, NMR chemical shifts, and electronic properties such as HOMO-LUMO energies . Theoretical calculations are often compared with experimental data to validate the accuracy of the computational models. The nitro group's influence on the electronic properties of the molecule is significant, as it can lead to intramolecular charge transfer, affecting the molecule's stability and reactivity .

科学研究应用

结构分析和分子相互作用

- 结构特征:这些化合物中的吡唑环通常与连接的硝基苯环形成特定的角度,影响它们的整体分子结构。例如,在 3-叔丁基-1-(3-硝基苯基)-1H-吡唑-5-胺中,吡唑环与 3-硝基苯基环形成一个明显的二面角,影响分子相互作用和稳定性 (Hernández-Ortega 等,2012)。

- 氢键:许多 1H-吡唑化合物表现出分子间氢键,这有助于它们的晶体结构和形成超分子组装体的潜力。这在 6-氨基-3-甲基-4-(3-硝基苯基)-1-苯基-1H,4H-吡喃[2,3-c]吡唑-5-腈等化合物中很明显 (Wu 等,2011)。

分子轨道分析

- 前沿分子轨道理论:1H-吡唑衍生物的分子轨道,特别是最高占据分子轨道 (HOMO) 和最低未占据分子轨道 (LUMO),被分析以了解它们的电子性质。例如,对 3-(对取代苯基)-5-苯基-1H-吡唑的研究揭示了官能团对分子轨道跃迁和能带隙的影响 (Ibnaouf 等,2019)。

晶体学和计算研究

- X 射线衍射和 DFT 计算:X 射线晶体学与密度泛函理论 (DFT) 计算相结合,提供了对各种 1H-吡唑衍生物的分子几何、振动频率和化学位移的见解。这种方法已应用于 1-(2-硝基苯甲酰)3,5-双(4-甲氧基苯基)-4,5-二氢-1H-吡唑等化合物 (Evecen 等,2016)。

- 赫希菲尔德表面分析:此技术用于分析 1H-吡唑结构中的分子间相互作用,如在 1-(4-硝基苯基)-3,5-二噻吩-2-基-1H-吡唑等化合物的研究中看到的那样 (Kumar 等,2022)。

光物理性质

- 光学特性:研究 1H-吡唑衍生物(如 3-(对硝基苯基)-5-苯基-1H-吡唑)的吸收、荧光和斯托克斯位移等光学性质对于材料科学和化学中的应用至关重要 (Ibnaouf 等,2018)。

安全和危害

未来方向

属性

IUPAC Name |

5-(2-nitrophenyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-12(14)9-4-2-1-3-7(9)8-5-6-10-11-8/h1-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNRBQCSTNUDDGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=NN2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371812 | |

| Record name | 3-(2-Nitrophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Nitrophenyl)-1H-pyrazole | |

CAS RN |

59844-05-2 | |

| Record name | 3-(2-Nitrophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

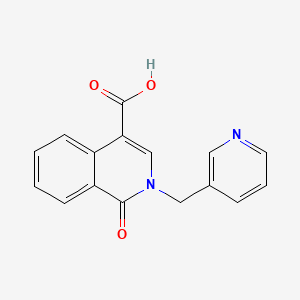

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1H-pyrrol-1-yl)-N'-[(E)-1-(2-thienyl)ethylidene]-2-thiophenecarbohydrazide](/img/structure/B1301680.png)

![3-(1H-pyrrol-1-yl)-N'-{(E)-1-[3-(trifluoromethyl)phenyl]ethylidene}-2-thiophenecarbohydrazide](/img/structure/B1301681.png)

![2-(Tert-butyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1301682.png)

![Ethyl 2-[4-oxo-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-3-yl]acetate](/img/structure/B1301683.png)

![5-[(Z)-(6-chloro-3-pyridinyl)methylidene]-3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one](/img/structure/B1301686.png)

![2-[2-(Dimethylamino)ethenyl]-4-(2-fluorophenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B1301700.png)